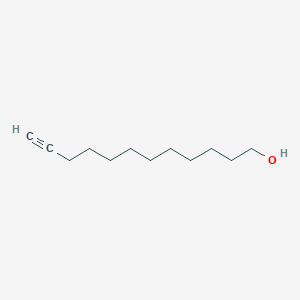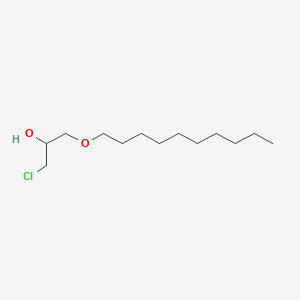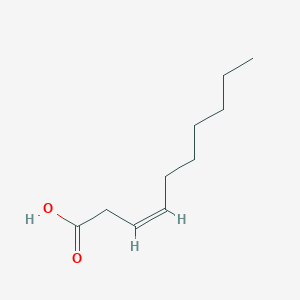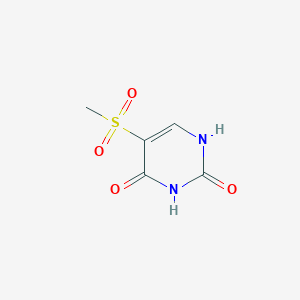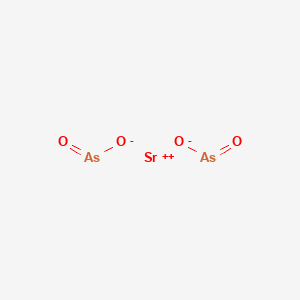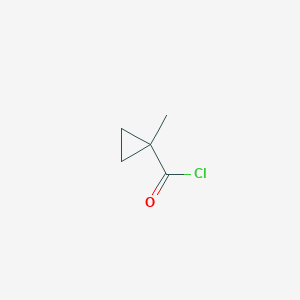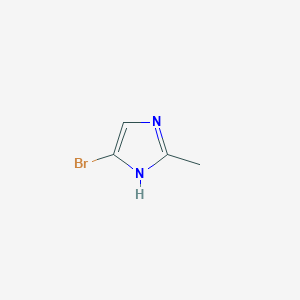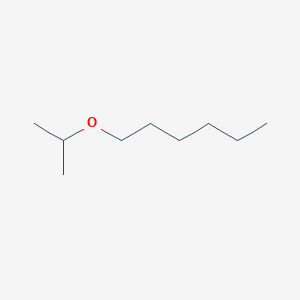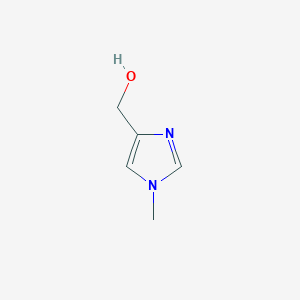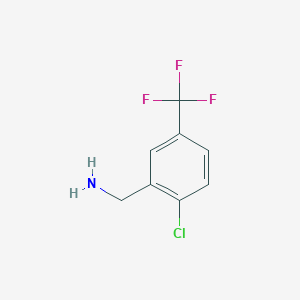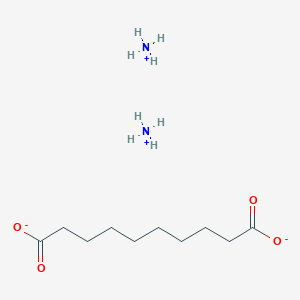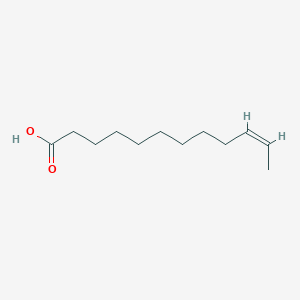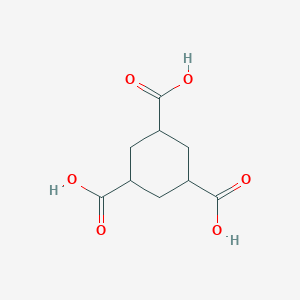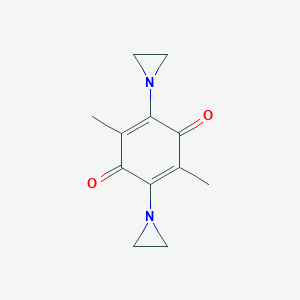
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone (DDQ) is a synthetic compound that has been extensively used in scientific research. It is a powerful oxidizing agent that is commonly used in organic chemistry to perform a variety of oxidation reactions. DDQ is a highly reactive compound that can undergo various reactions, making it a versatile tool in the laboratory.
科学的研究の応用
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been extensively used in scientific research due to its ability to perform a variety of oxidation reactions. It has been used in the synthesis of various organic compounds, such as quinones, ketones, and aldehydes. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has also been used in the synthesis of natural products, such as steroids, terpenoids, and alkaloids. Additionally, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been used in the development of new drugs and pharmaceuticals.
作用機序
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone acts as an oxidizing agent by accepting electrons from a substrate and transferring them to a co-oxidant. This process results in the formation of a radical cation intermediate, which can undergo various reactions depending on the substrate and co-oxidant used. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone can also undergo a single electron transfer (SET) reaction, which results in the formation of a radical anion intermediate. The radical cation and radical anion intermediates formed during the oxidation reactions are highly reactive and can undergo various reactions, such as rearrangement, cyclization, and fragmentation.
生化学的および生理学的効果
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells, which can lead to cell death. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several advantages as a laboratory reagent. It is a powerful oxidizing agent that can perform a variety of oxidation reactions. It is also relatively easy to handle and store. However, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several limitations. It is highly reactive and can be dangerous if not handled properly. It is also expensive and can be difficult to obtain in large quantities.
将来の方向性
There are several future directions for the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in scientific research. One area of interest is the development of new synthetic methodologies using 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone. Another area of interest is the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in the synthesis of new drugs and pharmaceuticals. Additionally, the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in the study of oxidative stress and its effects on cellular function is an area of ongoing research.
Conclusion
In conclusion, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone is a powerful oxidizing agent that has been extensively used in scientific research. It has a variety of applications in organic synthesis, drug development, and the study of oxidative stress. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several advantages and limitations as a laboratory reagent, and there are several future directions for its use in scientific research.
合成法
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone can be synthesized by reacting 2,5-dimethylhydroquinone with hydrazine hydrate in the presence of a strong acid catalyst. The resulting product is then oxidized with a strong oxidizing agent such as potassium permanganate or chromic acid to yield 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone. The synthesis of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone is a complex process that requires careful handling of the reagents and reaction conditions to obtain a high yield of the product.
特性
CAS番号 |
18735-47-2 |
|---|---|
製品名 |
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone |
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
2,5-bis(aziridin-1-yl)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h3-6H2,1-2H3 |
InChIキー |
IWVCOLOPRNYONP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
その他のCAS番号 |
18735-47-2 |
同義語 |
2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone MeDZQ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



